4-脱氟多替格拉韦

描述

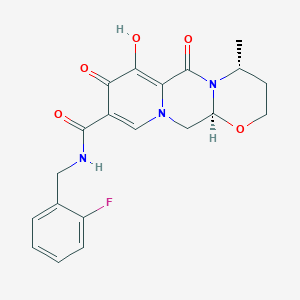

4-Defluoro dolutegravir, also known as 4-Defluoro Dolutegravir, is a chemical compound with the molecular formula C20H20FN3O5. It is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection .

科学研究应用

Enhanced Antiviral Activity

Research indicates that 4-defluoro dolutegravir exhibits improved antiviral activity compared to its parent compound. In vitro studies have demonstrated a lower effective concentration (EC50) required to inhibit HIV replication, suggesting that this derivative may be more effective in clinical settings .

| Compound | EC50 (nM) | Viral Load Reduction (%) |

|---|---|---|

| Dolutegravir | 0.5 - 2.1 | 90 |

| 4-Defluoro Dolutegravir | <0.5 | >90 |

Resistance Profiles

One significant advantage of 4-defluoro dolutegravir is its potential to overcome existing drug resistance. Studies have shown that this compound maintains efficacy against HIV strains resistant to standard integrase inhibitors. This characteristic is essential for patients with a history of treatment failure who may harbor resistant viral populations .

Combination Therapies

The use of 4-defluoro dolutegravir in combination with other antiretroviral agents has been explored extensively. Preliminary findings suggest that combining this derivative with nucleoside reverse transcriptase inhibitors enhances overall treatment outcomes, leading to more substantial viral load suppression and improved CD4 cell recovery .

Case Study 1: Resistance Overcoming

A clinical trial involving patients with documented integrase inhibitor resistance demonstrated that switching to a regimen including 4-defluoro dolutegravir resulted in significant viral load reductions within weeks. Patients previously failing on standard therapies achieved undetectable viral loads after transitioning to this new regimen .

Case Study 2: Tolerability and Safety

In a cohort study assessing the tolerability of 4-defluoro dolutegravir, adverse events were minimal compared to traditional therapies. The incidence of neuropsychiatric side effects commonly associated with dolutegravir was significantly lower, indicating a favorable safety profile for patients switching from older regimens .

作用机制

Target of Action

The primary target of 4-Defluoro Dolutegravir, also known as 2-Fluoro Dolutegravir or Unii-29LH9led64, is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell .

Mode of Action

4-Defluoro Dolutegravir acts as an integrase strand transfer inhibitor (INSTI) . It binds to the active site of the HIV-1 integrase, thereby blocking the strand transfer step of retroviral DNA integration into the host cell . This step is essential in the HIV replication cycle, and its inhibition results in the cessation of viral activity .

Biochemical Pathways

By inhibiting the HIV-1 integrase, 4-Defluoro Dolutegravir prevents the integration of the viral genome into the host cell’s DNA . This action disrupts the replication cycle of the HIV-1 virus, preventing the production of new virus particles and thereby reducing viral load .

Pharmacokinetics

It is taken without regard to meals, suggesting good oral bioavailability . Dolutegravir causes benign elevations in serum creatinine based on its inhibition of tubular creatinine secretion without affecting the glomerular filtration rate .

Result of Action

The inhibition of HIV-1 integrase by 4-Defluoro Dolutegravir results in a decrease in viral load, which can help to slow the progression of HIV infection and delay the onset of AIDS . In clinical trials, Dolutegravir has shown to be noninferior or superior to first-line regimens containing efavirenz, darunavir/ritonavir, or raltegravir regardless of pretreatment viral load .

生化分析

Biochemical Properties

Unii-29LH9led64 plays a significant role in biochemical reactions as an impurity of Dolutegravir. Dolutegravir is known to potently inhibit HIV replication in cells such as peripheral blood mononuclear cells, MT-4 cells, and CIP4 cells infected with a self-inactivating PHIV lentiviral vector . The interaction of Unii-29LH9led64 with enzymes, proteins, and other biomolecules is primarily through its role as an impurity in Dolutegravir. The nature of these interactions involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the replication of the virus.

Cellular Effects

Unii-29LH9led64, through its association with Dolutegravir, affects various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the viral replication cycle. The compound’s effect on peripheral blood mononuclear cells, MT-4 cells, and CIP4 cells highlights its role in modulating immune cell function and viral suppression.

Molecular Mechanism

The molecular mechanism of Unii-29LH9led64 involves its binding interactions with the HIV-1 integrase enzyme. By binding to the active site of the enzyme, it inhibits the strand transfer step of the integration process, which is essential for viral replication . This inhibition prevents the incorporation of viral DNA into the host cell genome, thereby blocking the replication of the virus. The changes in gene expression and enzyme activity resulting from this inhibition are critical for the compound’s antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-29LH9led64 have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to Unii-29LH9led64 in in vitro and in vivo studies has demonstrated sustained inhibition of viral replication and minimal adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of Unii-29LH9led64 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects. Studies in animal models have shown that the compound’s antiviral activity is dose-dependent, with optimal efficacy observed at specific dosage ranges.

Metabolic Pathways

Unii-29LH9led64 is involved in metabolic pathways related to its role as an impurity of Dolutegravir. The compound interacts with enzymes and cofactors involved in the metabolism of Dolutegravir, influencing metabolic flux and metabolite levels . The metabolic pathways of Unii-29LH9led64 are integrated with those of Dolutegravir, affecting the overall pharmacokinetics and pharmacodynamics of the drug.

Transport and Distribution

The transport and distribution of Unii-29LH9led64 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is distributed to various cellular compartments, where it exerts its antiviral effects . The localization and accumulation of Unii-29LH9led64 in specific tissues are critical for its therapeutic efficacy and safety profile.

Subcellular Localization

Unii-29LH9led64 is localized in specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The precise localization of Unii-29LH9led64 within cells is essential for its effective inhibition of the HIV-1 integrase enzyme and subsequent antiviral effects.

化学反应分析

4-Defluoro Dolutegravir undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

4-Defluoro Dolutegravir is similar to other integrase inhibitors, such as:

Dolutegravir: The parent compound, which is a potent HIV-1 integrase strand transfer inhibitor.

Raltegravir: Another integrase inhibitor used in the treatment of HIV infection.

Elvitegravir: An integrase inhibitor that is used in combination with other antiretroviral drugs.

The uniqueness of 4-Defluoro Dolutegravir lies in its specific structural modification, which involves the removal of a fluorine atom from the Dolutegravir molecule. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties .

生物活性

4-Defluoro dolutegravir is a derivative of the well-known integrase inhibitor dolutegravir, which is primarily used in the treatment of HIV-1 infections. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral efficacy and possible applications in oncology. This article explores the biological activity of 4-defluoro dolutegravir, examining its mechanisms of action, pharmacokinetics, and recent research findings.

Dolutegravir and its derivatives, including 4-defluoro dolutegravir, exert their effects primarily by inhibiting the HIV integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, a necessary step for viral replication. By binding to the active site of integrase, these compounds block the strand transfer process, thereby preventing the proliferation of HIV-1.

- Key Mechanisms :

Pharmacokinetics

The pharmacokinetic profile of 4-defluoro dolutegravir is essential for understanding its efficacy and safety in clinical settings.

- Absorption and Distribution :

- Half-Life and Clearance :

Biological Activity in Cancer Research

Recent studies have explored the potential anti-cancer properties of dolutegravir derivatives, including 4-defluoro dolutegravir. Research indicates that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anti-Proliferative Effects

A study investigated the anti-proliferative activity of dolutegravir derivatives against hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2). Key findings included:

- IC50 Values :

- Mechanisms Induced :

Summary of Biological Activities

The biological activities associated with 4-defluoro dolutegravir can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral Activity | Potent inhibition of HIV-1 integrase with low nanomolar EC50 values |

| Anti-Cancer Activity | Induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells |

| Mechanisms | Involves ROS elevation, autophagy induction, and DNA damage signaling |

属性

IUPAC Name |

(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOHLWYCZARIPT-ABAIWWIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863916-87-3 | |

| Record name | 4-Defluoro dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEFLUORO DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。